M443
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of M443 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
M443 primarily undergoes inhibition reactions where it binds irreversibly to MRK, inhibiting its activity. This inhibition extends to downstream proteins such as p38 and Chk2 .
Common Reagents and Conditions
The compound is often used in combination with radiation therapy. For in vitro studies, this compound is used at a concentration of 500 nM to inhibit the activation of MRK, Chk2, and p38 .
Major Products Formed
The primary outcome of reactions involving this compound is the inhibition of MRK activity, leading to reduced cell viability and failure to arrest in the cell cycle in response to DNA damage induced by ionizing radiation .
Scientific Research Applications
M443 has several significant applications in scientific research:
Cancer Research: It is used to radiosensitize medulloblastoma cells, making them more susceptible to radiation therapy.
Cell Cycle Studies: This compound helps in studying the cell cycle arrest mechanisms by inhibiting MRK and its downstream targets.
DNA Damage Response: It is used to investigate the DNA damage response pathways, particularly the roles of p38 and Chk2.
Mechanism of Action
M443 exerts its effects by irreversibly binding to MRK, inhibiting its activity with an IC50 value of less than 125 nM . This inhibition prevents the activation of downstream proteins such as p38 and Chk2, which are involved in DNA damage-induced cell cycle arrest . As a result, cells treated with this compound fail to arrest after ionizing radiation and maintain a similar mitotic index as non-irradiated cells .
Comparison with Similar Compounds
Similar Compounds
TA-02: A p38 MAPK inhibitor with an IC50 of 20 nM.
Exarafenib: A pan-RAF inhibitor with antitumor activity.
SC-514: A selective IKK-2 inhibitor.
Uniqueness of M443
This compound is unique due to its irreversible binding to MRK and its specific inhibition of radiation-induced activation of p38 and Chk2. This specificity makes it particularly valuable in cancer research, where it can be used to enhance the efficacy of radiation therapy while minimizing damage to normal cells .
Properties
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-prop-2-enoylpiperidin-3-yl)pyrimidin-2-yl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F3N7O2/c1-4-28(42)40-11-5-6-22(17-40)26-9-10-35-30(38-26)39-27-12-21(8-7-19(27)2)29(43)37-24-13-23(31(32,33)34)14-25(15-24)41-16-20(3)36-18-41/h4,7-10,12-16,18,22H,1,5-6,11,17H2,2-3H3,(H,37,43)(H,35,38,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQFNUYJUCJMKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5CCCN(C5)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F3N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.